molecular formula C11H10N2OS B1613555 (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile CAS No. 207400-12-2

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile

Cat. No.: B1613555
CAS No.: 207400-12-2
M. Wt: 218.28 g/mol
InChI Key: LIFUNHGTZYPDGD-UHFFFAOYSA-N
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Description

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is an organic compound belonging to the benzothiazole family It features a benzothiazole ring substituted with an ethoxy group at the 6-position and an acetonitrile group at the 2-position

Biochemical Analysis

Biochemical Properties

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form Schiff base ligands when reacted with 3-methoxy-2-hydroxybenzaldehyde . These ligands can chelate with bivalent metal ions such as cobalt, nickel, copper, and zinc, forming complexes that exhibit significant bioactivity . The interactions between this compound and these metal ions are primarily through coordination bonds, which enhance the compound’s stability and bioactivity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with metal ions can lead to the formation of complexes that exhibit antimicrobial and antioxidant activities . These activities can influence cellular functions by inhibiting the growth of microbial cells and reducing oxidative stress within cells.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form coordination complexes with metal ions. These complexes can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism . The binding interactions between this compound and metal ions are facilitated by the nitrogen and sulfur atoms in the benzothiazole ring, which act as coordination sites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Long-term studies have shown that this compound can maintain its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as antimicrobial and antioxidant activities. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular functions . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and metabolite levels within cells . The compound’s metabolism is influenced by its chemical structure, which allows it to participate in reactions such as oxidation, reduction, and conjugation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The compound’s solubility in organic solvents also affects its distribution, allowing it to penetrate cell membranes and reach intracellular targets.

Subcellular Localization

The subcellular localization of this compound is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s activity and function within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl cyanoacetate under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Acetonitrile Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetonitrile group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, alcohols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: New compounds with different functional groups replacing the acetonitrile group.

Scientific Research Applications

(6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive benzothiazole derivatives.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

    (6-Methoxy-1,3-benzothiazol-2-yl)acetonitrile: Similar structure but with a methoxy group instead of an ethoxy group.

    (6-Chloro-1,3-benzothiazol-2-yl)acetonitrile: Contains a chloro group, which may alter its reactivity and biological activity.

    (6-Methyl-1,3-benzothiazol-2-yl)acetonitrile: Features a methyl group, affecting its physical and chemical properties.

Uniqueness: (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(6-ethoxy-1,3-benzothiazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-2-14-8-3-4-9-10(7-8)15-11(13-9)5-6-12/h3-4,7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFUNHGTZYPDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634361
Record name (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207400-12-2
Record name (6-Ethoxy-1,3-benzothiazol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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